Ethanone, 2-(hexyloxy)-1,2-diphenyl-

Description

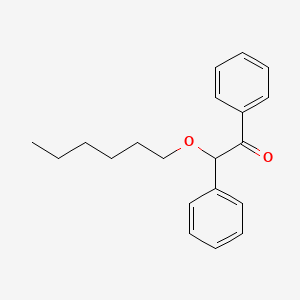

Ethanone, 2-(hexyloxy)-1,2-diphenyl- (IUPAC name: 2-hexyloxy-1,2-diphenylethanone) is a substituted acetophenone derivative featuring two phenyl groups at the 1- and 2-positions of the ethanone backbone and a hexyloxy group at the 2-position. This compound belongs to the broader class of benzoin ethers, which are characterized by alkoxy substituents on the α-carbon of the ketone group.

Properties

CAS No. |

22510-13-0 |

|---|---|

Molecular Formula |

C20H24O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

2-hexoxy-1,2-diphenylethanone |

InChI |

InChI=1S/C20H24O2/c1-2-3-4-11-16-22-20(18-14-9-6-10-15-18)19(21)17-12-7-5-8-13-17/h5-10,12-15,20H,2-4,11,16H2,1H3 |

InChI Key |

RYZNARRKSYMPCW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-(hexyloxy)-1,2-diphenyl- typically involves the reaction of 2-bromo-1,2-diphenylethanone with hexanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

On an industrial scale, the production of Ethanone, 2-(hexyloxy)-1,2-diphenyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-(hexyloxy)-1,2-diphenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl group to an alcohol.

Substitution: The hexyloxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various alkoxy derivatives.

Scientific Research Applications

Ethanone, 2-(hexyloxy)-1,2-diphenyl- has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanone, 2-(hexyloxy)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties, derived from the provided evidence:

Key Comparisons:

Substituent Effects on Physical Properties: The hexyloxy group (C6H13O) increases molecular weight and lipophilicity compared to shorter-chain analogs like isopropoxy (C3H7O) or isobutoxy (C4H9O). This likely reduces crystallinity, resulting in lower melting points and higher solubility in nonpolar solvents . Branched vs. Linear Chains: The 2-ethylhexyloxy substituent (branched C8) in CAS 38490-99-2 may exhibit lower viscosity and better compatibility with polymers compared to the linear hexyloxy chain .

Synthetic Pathways: Analogous to benzoin isopropyl ether synthesis, the target compound could be synthesized via nucleophilic substitution of 2-bromo-1,2-diphenylethanone with hexanol under basic conditions .

Applications: Benzoin ethers like isobutyl and isopropyl derivatives are widely used as photoinitiators in UV-curable coatings and inks. The hexyloxy variant may offer improved solubility in hydrophobic matrices . Compared to the hydroxylated analog (2-hydroxy-1,2-diphenylethanone), the hexyloxy group eliminates hydrogen bonding, reducing polarity and enhancing stability against hydrolysis .

Safety and Handling: Alkoxy-substituted ethanones generally exhibit lower acute toxicity compared to halogenated analogs (e.g., 2-fluoroacetophenone, CAS 450-95-3) .

Research Findings and Trends

- Structure-Activity Relationships : Increasing alkoxy chain length correlates with enhanced photostability in benzoin ethers, as longer chains reduce radical recombination rates during photoinitiation .

- Synthetic Challenges : Branched alkoxy groups (e.g., 2-ethylhexyloxy) may introduce steric hindrance, slowing reaction kinetics compared to linear chains .

- Gaps in Data : Experimental melting points, boiling points, and spectral data for the hexyloxy derivative are absent in the evidence, highlighting the need for targeted characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.